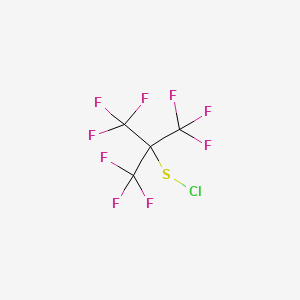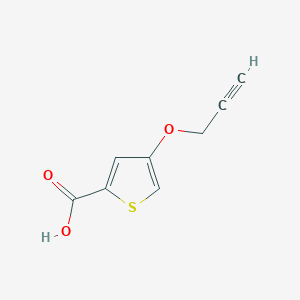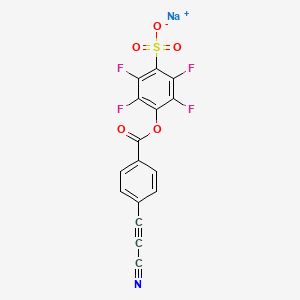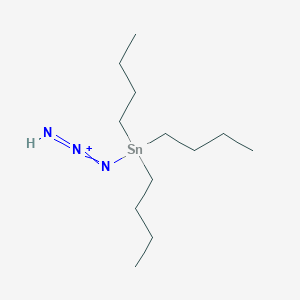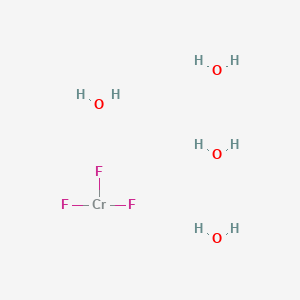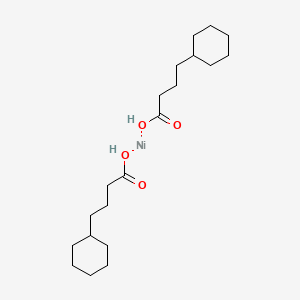
Nickel(II) cyclohexanebutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel(II) cyclohexanebutyrate is an organometallic compound with the chemical formula [C6H11(CH2)3CO2]2Ni. It is a nickel salt of cyclohexanebutyrate and is known for its light green powder or chunk form. This compound is primarily used as a nickel standard salt in organic systems .
Preparation Methods
Nickel(II) cyclohexanebutyrate can be synthesized through the reaction of nickel hydroxide with cyclohexanebutyric acid. The reaction typically involves mixing nickel hydroxide and cyclohexanebutyric acid in an appropriate solvent and allowing the reaction to proceed at a controlled temperature for several hours. The resulting product is then filtered and washed to obtain the pure compound .
Chemical Reactions Analysis
Nickel(II) cyclohexanebutyrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced using reducing agents such as hydrogen gas.
Substitution: It can undergo substitution reactions where the cyclohexanebutyrate ligands are replaced by other ligands. Common reagents used in these reactions include hydrogen gas, oxidizing agents like potassium permanganate, and various ligands for substitution reactions. .
Scientific Research Applications
Nickel(II) cyclohexanebutyrate has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis reactions, including hydrogenation, oxidation, and coupling reactions.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
Industry: It is used in the production of various nickel-containing materials and as a standard in analytical chemistry
Mechanism of Action
The mechanism of action of Nickel(II) cyclohexanebutyrate involves its interaction with molecular targets and pathways. In biological systems, it can induce apoptosis in cancer cells by activating both intrinsic and extrinsic apoptotic pathways. This involves the activation of caspases and the release of cytochrome c from mitochondria, leading to cell death .
Comparison with Similar Compounds
Nickel(II) cyclohexanebutyrate can be compared with other nickel salts such as Nickel(II) acetate, Nickel(II) chloride, and Nickel(II) nitrate. While these compounds share similar nickel coordination, this compound is unique due to its specific cyclohexanebutyrate ligands, which can influence its reactivity and applications .
Similar Compounds
- Nickel(II) acetate
- Nickel(II) chloride
- Nickel(II) nitrate
This compound stands out due to its unique ligand structure, making it valuable in specific catalytic and research applications.
Properties
Molecular Formula |
C20H36NiO4 |
|---|---|
Molecular Weight |
399.2 g/mol |
IUPAC Name |
4-cyclohexylbutanoic acid;nickel |
InChI |
InChI=1S/2C10H18O2.Ni/c2*11-10(12)8-4-7-9-5-2-1-3-6-9;/h2*9H,1-8H2,(H,11,12); |
InChI Key |
YKADGYSFDKVRLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCCC(=O)O.C1CCC(CC1)CCCC(=O)O.[Ni] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




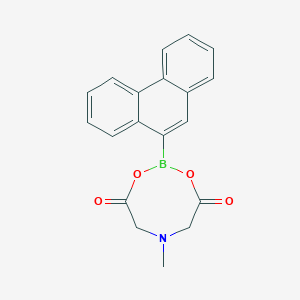
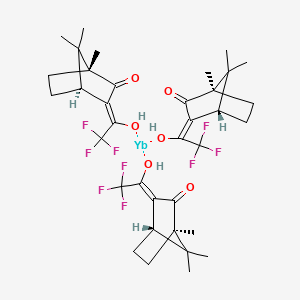
![[(15S,16S)-16-(hydroxymethyl)-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl]methanol](/img/structure/B12062015.png)
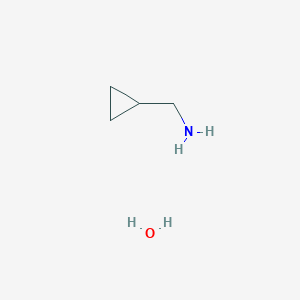
![[(3R,4aS,5S,6S,6aS,10aS)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-5-yl] acetate](/img/structure/B12062038.png)
